3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
Description
3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a synthetic heterocyclic compound featuring a triazolo-pyridine core. This structure is substituted at position 3 with a cyclopentylmethylamino group and at position 8 with a carboxylic acid moiety, which is further stabilized as a hydrochloride salt. The triazolo-pyridine scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) targeting and enzyme inhibition applications .
Properties
IUPAC Name |
3-(cyclopentylmethylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c18-12(19)10-6-3-7-17-11(10)15-16-13(17)14-8-9-4-1-2-5-9;/h3,6-7,9H,1-2,4-5,8H2,(H,14,16)(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTUJDWZXOBDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=NN=C3N2C=CC=C3C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolo-pyridine core and the introduction of the cyclopentylmethylamino group. Common reagents used in these reactions include hydrazine derivatives, pyridine carboxylic acids, and cyclopentylmethylamines. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its triazole and pyridine moieties are often found in biologically active compounds, suggesting that it may exhibit useful pharmacological properties.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures can possess antimicrobial properties. Research into the specific activity of this compound against various pathogens is warranted.
- Anticancer Potential : The triazole ring is known for its role in anticancer drug design. Compounds featuring this moiety have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. Studies exploring its efficacy against different cancer cell lines could provide valuable insights.
Neuropharmacology
Given the presence of the pyridine structure, this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Investigations into its effects on neurochemical pathways could reveal potential applications in treating neurological disorders such as depression or anxiety.
Material Science
The unique chemical structure of 3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride may allow it to be used in the development of novel materials. Its ability to form stable complexes with metals could lead to applications in catalysis or as a component in organic electronics.
Mechanism of Action
The mechanism of action of 3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazolo-pyridine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding or allosteric modulation, affecting the enzyme’s function and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional properties can be contextualized by comparing it to similar triazolo-pyridine derivatives documented in the literature and patents. Below is a detailed analysis:
Structural and Functional Group Variations
Pharmacological and Physicochemical Insights
- Solubility and Bioavailability : The hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogs like 3-methyl derivatives . However, the bulky cyclopentylmethyl group may reduce membrane permeability relative to smaller substituents (e.g., methoxy or methyl) .
- Target Affinity: The cyclopentylmethylamino group could enhance binding to hydrophobic enzyme pockets, as seen in structurally related kinase inhibitors .
- Metabolic Stability : Carboxylic acid at position 8 may increase metabolic clearance via glucuronidation compared to amine-terminated derivatives .
Research and Patent Context
- Patent Activity : Cyclopentyl and ethyl substituents are recurrent motifs in recent patents for kinase and GPCR modulators (e.g., EP applications in and ), suggesting the target compound may align with therapeutic candidates in oncology or neurology .
Biological Activity
3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The compound is synthesized through a series of reactions involving cyclization and functional group modifications. The synthetic routes typically involve the formation of the triazole ring followed by the introduction of the cyclopentylmethyl amino group. Recent methodologies emphasize eco-friendly catalysts and conditions to enhance yield and reduce environmental impact .
Anticancer Properties
Research has indicated that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, studies have reported IC50 values in the nanomolar range against A549 lung cancer cells and A2780 ovarian cancer cells, indicating potent cytotoxic effects .
Table 1: Anticancer Activity of Related Triazolo Compounds
| Compound Name | Cell Line | IC50 (nM) |
|---|---|---|
| 3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo | A549 | < 1 |
| [4,3-a]pyridine-8-carboxylic acid hydrochloride | A2780 | < 10 |
| Disorazole A | A549 | < 1 |
| Disorazole C | A2780AD | < 10 |
The mechanism by which this compound exerts its effects may involve inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. This is similar to other compounds in its class that disrupt microtubule dynamics .
Metabolic Stability
The compound exhibits excellent metabolic stability with minimal degradation observed in liver microsome assays. Metabolite profiling indicates that the primary metabolic pathways involve aliphatic and aromatic hydroxylation as well as O-demethylation. These findings suggest that the compound could have favorable pharmacokinetic properties for further development as a therapeutic agent .
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of triazolo compounds. One study utilized virtual screening to design analogues with improved potency against indoleamine 2,3-dioxygenase (IDO1), a target implicated in tumor immune evasion. The results demonstrated that modifications at specific positions on the triazole ring could enhance binding affinity and selectivity towards IDO1 while maintaining low toxicity profiles .
Table 2: SAR Findings from Recent Studies
| Modification | Effect on Potency | Selectivity for IDO1 |
|---|---|---|
| N1 substitution | Increased | High |
| Aromatic ring addition | Moderate increase | Moderate |
| Alkyl chain length | Decreased | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-((cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via cyclization reactions using heterocyclic precursors. For example, triazolopyridine cores are often formed through [1,2,4]triazole annulation with pyridine derivatives. Cyclopentylmethylamine can be introduced via nucleophilic substitution or reductive amination. A key step involves hydrolysis of ester intermediates (e.g., ethyl triazolopyridine-8-carboxylate) to the carboxylic acid, followed by HCl salt formation. Purification typically involves recrystallization from methanol or ethanol .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Optimize a reversed-phase method (C18 column, 0.1% TFA in water/acetonitrile gradient) to resolve impurities. Reference methods for similar triazolopyridines suggest retention times at 254 nm .
- NMR : Confirm cyclopentylmethyl group integration (e.g., δ 1.5–2.0 ppm for cyclopentyl protons) and triazole ring protons (δ 8.0–9.0 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ peaks corresponding to the molecular formula (C14H18N4O2·HCl) .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at –20°C in airtight containers under nitrogen to prevent hygroscopic degradation. Avoid prolonged exposure to light .
- In-solution stability : Conduct accelerated stability studies in DMSO or PBS (pH 7.4) at 37°C for 48 hours, monitoring via HPLC for decomposition peaks .
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of triazolopyridine derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopentylmethyl vs. cyclohexyl) and evaluate activity in target assays (e.g., kinase inhibition). highlights cases where minor structural changes (e.g., methyl vs. ethyl groups) abolished activity .
- Dose-Response Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity thresholds. Statistical analysis (e.g., ANOVA with post-hoc tests) can identify outliers .
Q. What experimental designs are recommended for in vivo pharmacokinetic studies of this compound?
- Methodological Answer :
- Animal Models : Use randomized block designs with split plots for dose groups (e.g., 4 replicates per dose) to account for inter-individual variability .
- Sampling : Collect plasma at t = 0.5, 1, 2, 4, 8, 12, 24 hours post-administration. Analyze via LC-MS/MS with deuterated internal standards .
Q. How can researchers investigate the mechanism of action of this compound in complex biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins. Validate hits via Western blot or SPR .
- Pathway Analysis : Combine RNA-seq with phosphoproteomics in treated vs. untreated cells. Tools like Ingenuity Pathway Analysis (IPA) can map affected pathways .
Q. What strategies address low aqueous solubility of this hydrochloride salt in formulation studies?
- Methodological Answer :
- Co-Solvents : Test PEG-400 or cyclodextrin-based solutions (e.g., 20% w/v hydroxypropyl-β-cyclodextrin) to enhance solubility.
- Nanoformulation : Use nanoprecipitation with PLGA polymers (75:25 lactide:glycolide) to create <200 nm particles .
Data Contradiction Analysis
Q. How should discrepancies between in vitro potency and in vivo efficacy be addressed?
- Methodological Answer :
- Metabolite Screening : Identify active metabolites via liver microsome incubation followed by LC-QTOF-MS. Compare metabolite profiles across species (e.g., human vs. rodent) .
- Protein Binding : Measure free fraction in plasma using equilibrium dialysis. High protein binding (>95%) may explain reduced in vivo activity .
Q. What statistical methods are appropriate for analyzing heterogeneous results in dose-response studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
